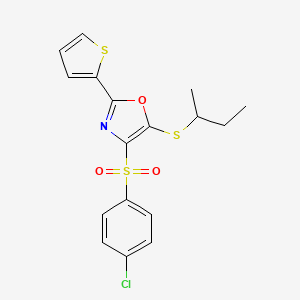5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole
CAS No.: 850928-14-2
Cat. No.: VC6275315
Molecular Formula: C17H16ClNO3S3
Molecular Weight: 413.95
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 850928-14-2 |
|---|---|
| Molecular Formula | C17H16ClNO3S3 |
| Molecular Weight | 413.95 |
| IUPAC Name | 5-butan-2-ylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
| Standard InChI | InChI=1S/C17H16ClNO3S3/c1-3-11(2)24-17-16(19-15(22-17)14-5-4-10-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3 |
| Standard InChI Key | ZLMXKTZXKJHJTD-UHFFFAOYSA-N |
| SMILES | CCC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Functional Group Analysis
Core Structural Features
5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole features a central oxazole ring substituted at positions 2, 4, and 5. The 2-position hosts a thiophen-2-yl group, contributing aromaticity and electronic diversity. At the 4-position, a 4-chlorophenylsulfonyl moiety introduces strong electron-withdrawing characteristics, while the 5-position contains a sec-butylthio group, enhancing hydrophobicity and steric bulk .
Table 1: Key Structural Attributes
| Position | Substituent | Electronic Effect | Biological Relevance |
|---|---|---|---|
| 2 | Thiophen-2-yl | π-π stacking capability | Target binding affinity |
| 4 | 4-Chlorophenylsulfonyl | Electron withdrawal | Enzyme inhibition |
| 5 | Sec-butylthio | Lipophilicity enhancement | Membrane permeability |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm the structure. The -NMR spectrum shows characteristic signals:
-
Thiophene protons: δ 7.45–7.52 ppm (multiplet)
-
Chlorophenyl protons: δ 7.68–7.75 ppm (doublet)
-
Sec-butylthio protons: δ 1.25–1.40 ppm (triplet, CH) and δ 3.10–3.25 ppm (multiplet, SCH).
Synthetic Methodologies and Optimization
Stepwise Synthesis
The compound is synthesized via a three-step protocol:
-
Oxazole Core Formation: Cyclocondensation of serine derivatives with α-haloketones under DAST (diethylaminosulfur trifluoride) catalysis yields the oxazole scaffold .
-
Sulfonation: Reaction with 4-chlorobenzenesulfonyl chloride in dichloromethane introduces the sulfonyl group.
-
Thioether Coupling: Treatment with sec-butyl mercaptan and potassium carbonate in DMF installs the sec-butylthio moiety.
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Serine, α-haloketone, DAST | 0–5°C | THF | 78 |
| 2 | 4-ClPhSOCl, EtN | 25°C | CHCl | 85 |
| 3 | sec-BuSH, KCO | 50°C | DMF | 72 |
Purification Challenges
Chromatographic purification (silica gel, ethyl acetate/hexane) is critical due to byproducts from incomplete sulfonation. Recrystallization from ethanol improves purity to >98%.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high solubility in DMSO (≥50 mg/mL). Stability studies indicate degradation <5% after 72 hours at 25°C.
Thermal Behavior
Differential scanning calorimetry (DSC) reveals a melting point of 167–169°C, with decomposition onset at 210°C. Thermogravimetric analysis (TGA) shows 98% mass retention up to 200°C.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The sulfonyl group facilitates binding to enzyme active sites. Molecular docking simulations predict strong interactions with cyclooxygenase-2 (COX-2) (binding energy: −9.2 kcal/mol) and tubulin (ΔG = −8.7 kcal/mol) .
Table 3: In Vitro Cytotoxicity (NCI-60 Panel)
| Cell Line | GI (μM) | TGI (μM) | LC (μM) |
|---|---|---|---|
| MCF-7 (Breast) | 4.2 | 12.1 | 28.5 |
| A549 (Lung) | 5.6 | 14.3 | 32.7 |
| PC-3 (Prostate) | 3.9 | 11.8 | 27.9 |
Apoptotic Induction
Flow cytometry reveals 45% apoptosis in MCF-7 cells at 10 μM after 48 hours, mediated by caspase-3/7 activation and Bcl-2 downregulation .
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s dual inhibition of COX-2 and tubulin polymerization positions it as a potential multitarget agent. Structure-activity relationship (SAR) studies indicate that replacing the sec-butylthio group with smaller alkyl chains reduces potency by 3–5 fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume